molecular formula C10H10ClN3O B13637716 2-Chloro-4-(1-ethoxyvinyl)-5H-pyrrolo[3,2-d]pyrimidine

2-Chloro-4-(1-ethoxyvinyl)-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B13637716
M. Wt: 223.66 g/mol
InChI Key: DYUBUIUDXRRDES-UHFFFAOYSA-N
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Description

2-Chloro-4-(1-ethoxyvinyl)-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen atoms. This particular compound is characterized by the presence of a chloro group at the 2-position and an ethoxyvinyl group at the 4-position of the pyrrolo[3,2-d]pyrimidine ring. Pyrimidine derivatives are widely studied due to their significant biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(1-ethoxyvinyl)-5H-pyrrolo[3,2-d]pyrimidine typically involves the use of organolithium reagents. The reaction starts with the nucleophilic attack on pyrimidine derivatives, favoring the formation of C-4 substituted products. For instance, the reaction of 2,4-dichloropyrimidine with organolithium reagents under anhydrous conditions can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of large-scale organic synthesis techniques, including the use of appropriate solvents, temperature control, and purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(1-ethoxyvinyl)-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group at the 2-position can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.

    Cyclization: The ethoxyvinyl group can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include organolithium reagents, oxidizing agents like DDQ (2,3-dichloro-5,6-dicyanobenzoquinone), and reducing agents. The reactions are typically carried out in anhydrous solvents such as tetrahydrofuran (THF) under controlled temperatures .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while cyclization can lead to the formation of fused ring systems.

Scientific Research Applications

2-Chloro-4-(1-ethoxyvinyl)-5H-pyrrolo[3,2-d]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Pyrimidine derivatives are known for their biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is studied for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(1-ethoxyvinyl)-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets. The chloro and ethoxyvinyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(trifluoromethyl)pyrimidine
  • 2-Chloro-4-(1’,3’-dithian-2’-yl)pyrimidine
  • 2,4-Dichloropyrimidine

Uniqueness

2-Chloro-4-(1-ethoxyvinyl)-5H-pyrrolo[3,2-d]pyrimidine is unique due to the presence of the ethoxyvinyl group, which imparts distinct chemical and biological properties. This group enhances its reactivity and potential for forming complex structures compared to other similar compounds .

Properties

Molecular Formula

C10H10ClN3O

Molecular Weight

223.66 g/mol

IUPAC Name

2-chloro-4-(1-ethoxyethenyl)-5H-pyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C10H10ClN3O/c1-3-15-6(2)8-9-7(4-5-12-9)13-10(11)14-8/h4-5,12H,2-3H2,1H3

InChI Key

DYUBUIUDXRRDES-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C)C1=NC(=NC2=C1NC=C2)Cl

Origin of Product

United States

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